Home > Products > Screening Compounds P68906 > 2-(4-fluorophenyl)-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)acetamide
2-(4-fluorophenyl)-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)acetamide - 1171986-55-2

2-(4-fluorophenyl)-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)acetamide

Catalog Number: EVT-3070868
CAS Number: 1171986-55-2
Molecular Formula: C23H18FN3O2
Molecular Weight: 387.414
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Medicinal Chemistry: This compound could be investigated for potential activity against a variety of therapeutic targets, including kinases [, ], given the prevalence of the quinazolinone core in known inhibitors.
  • Material Science: The presence of both hydrogen bond donors and acceptors within its structure makes it a candidate for building blocks in supramolecular chemistry or crystal engineering [].

(R)-N-{1-[3-(4-Ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]-pyrimidin-2-yl]-ethyl}-N-pyridin-3-yl-methyl-2-(4-trifluoromethoxy-phenyl)-acetamide (AMG 487)

  • Compound Description: AMG 487 is a potent and selective chemokine (C-X-C motif) receptor 3 (CXCR3) antagonist. [] It displays dose- and time-dependent pharmacokinetics in humans after multiple oral doses. [] AMG 487 undergoes metabolism by CYP3A, forming two primary metabolites: a pyridyl N-oxide AMG 487 (M1) and an O-deethylated AMG 487 (M2). []

6-chloro-2-(chloromethyl)-3-[phenyl]quinazolin-4(3H)-one

  • Compound Description: This compound is a key intermediate in the synthesis of substituted (4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)methyl nitrite derivatives. []

Methyl 3-[(6-nitro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]propanoate

  • Compound Description: This compound features a quinazoline ring system with a nitro group at the 6-position and a sulfanylpropanoate group at the 2-position. []

N-((3-Benzamido-4-oxo-3,4-Dihydroquinazolin-2-yl)methyl)-N-(Substituted) Phenyl Benzamide

  • Compound Description: This series of compounds was investigated for their inhibitory activity on H+/K+-ATPase as potential antiulcer agents. [] The study aimed to establish a quantitative structure-activity relationship (QSAR) model for these compounds. []

N-(5-Arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazoline-2-yl)thio)acetamide derivatives

  • Compound Description: These compounds, derived from ethyl 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetate, were synthesized and tested for cytotoxic activity against K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cell lines. [] These derivatives showed mild to moderate cytotoxic activity against both cell lines. []

(2S,3R)-3-(3,4-difluorophenyl)-2-(4-fluorophenyl)-4-hydroxy-N-((3S)-1-methyl-2-oxo-5- phenyl-2,3-dihydro-1H-benzo[e][1,4]-diazepin-3-yl)butyramide

  • Compound Description: This compound, a benzodiazepine-containing gamma-secretase inhibitor, exhibits potential for Alzheimer's disease treatment. [] It displays excellent in vitro potency (IC50 = 0.06 nM). []

7-(2-Hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide (BMS-935177)

  • Compound Description: BMS-935177 is a potent and selective, reversible Bruton's tyrosine kinase (BTK) inhibitor. [] This compound shows an excellent pharmacokinetic profile, in vivo activity, and an acceptable safety profile. []

2-(2-(3-(4-([18F]Fluoromethoxy-d2)phenyl)-7-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)ethyl)-4-isopropoxyisoindoline-1,3-dione ([18F]9)

  • Compound Description: [18F]9 is a PET ligand developed for imaging phosphodiesterase 10A (PDE10A) in the brain. [] It demonstrates high in vitro binding affinity (Ki = 2.9 nM) to PDE10A, suitable lipophilicity (logD = 2.2), and reduced radiolabeled metabolite accumulation in the brain compared to its predecessor, [18F]MNI-659. []

N-(4-Acetyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)-N-methyl-2-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)benzamide

  • Compound Description: This compound features a quinazoline ring system connected to a benzamide group at the 3-position and further linked to a pyrazole ring. []

2-Methyl-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-8-yl benzoate

  • Compound Description: This quinazolin-4-one derivative possesses a benzoate group at the 8-position and a 2-tolyl group at the 3-position. []

2-{[2-Methyl-3-(2-methylphenyl)-4-oxo-3,4-dihydroquinazolin-8-yl]oxy}acetonitrile

  • Compound Description: This compound is a quinazolinone derivative with an acetonitrile group attached to the 8-position via an oxygen linker and a 2-tolyl group at the 3-position. []

Disubstituted alkyl 4-(substituted)-2,6-dimethyl-1-((4-oxo-3-(4-sulfamoylphenyl)-2-thioxo-3,4-dihydroquinazolin-1(2H)-yl)methyl)-1,4-dihydropyridine-3,5-dicarboxylate derivatives

  • Compound Description: This series of compounds combines 1,4-dihydropyridines with sulfanilamide and quinazolinone moieties, exhibiting antiulcer activity comparable to ranitidine. [] Compounds with methoxy and nitro group substitutions demonstrated the most significant activity enhancement. []

N-(3-methoxyphenyl)-2-(4-(3-methyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)phenyl)acetamide

  • Compound Description: This compound is an N-aryl substituted phenylacetamide analog of 3-methyl-[1,2,4]triazolo[3,4-a]phthalazine. [] It demonstrated activity against the HCT 116 cancer cell line with an IC50 of 70 µg/mL. []
  • Compound Description: These compounds were designed and synthesized to investigate their inhibitory activity against protoporphyrinogen-IX oxidase (Protox). [] They exhibited varying degrees of Protox inhibition and peroxidizing activity depending on the substituents on the phenyl ring. []

N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamides

  • Compound Description: These compounds served as starting materials for synthesizing substituted pyrrolo[3,4-b]pyridin-5-ones via a novel recyclization reaction with primary amines in acidic ethanol. []

Ethyl 5-(5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)-1,2,4-oxadiazole-3-carboxylate and its derivatives

  • Compound Description: These compounds, derived from 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid, were investigated for their antimicrobial activity. [] Several derivatives, including the parent compound and its 3-p-methylbenzyl derivative, showed activity against the Candida albicans fungi. []

1-(3-benzyl-4-oxo-3,4-dihydroquinazolin-2-yl)-4-(substituted)thiosemicarbazides (AS1–AS10)

  • Compound Description: These compounds, synthesized from 3-benzyl-2-hydrazino-3H-quinazolin-4-one, were screened for their antimicrobial activity against gram-positive and gram-negative bacteria. [, ] Compounds AS8 and AS9 exhibited the highest activity among the series. [, ]

2-(2-(4-((3,4-dihydro-4-oxo-3-arylquinazolin-2-yl)methyl)piperazin-1-yl)acetoyloxy)-2-phenyl acetic acid esters

  • Compound Description: This series of compounds incorporates a piperazine ring linked to the quinazolinone core at the 2-position and further connected to a phenyl acetic acid ester moiety. []

3-amino-2-methyl-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-one and its derivatives

  • Compound Description: This compound and its derivatives, synthesized from 3-N-(2-mercapto-4-oxo-4H-quinazolin-3-yl)acetamide, were characterized and their structures confirmed. []

2-((3-cyano-4-(3,4-dichlorophenyl)-6-(4-hydroxy-3-methoxyphenyl)pyridin-2-yl)amino)-N-(5-(substituted)-(6-methyl-2-oxo-1,2,3,4- tetrahydropyrimidin-5-yl)-1,3,4-oxadiazol-2-yl)acetamides

  • Compound Description: This series of compounds, synthesized using microwave irradiation, features a 1,2,3,4-tetrahydropyrimidine core linked to an oxadiazole ring and a substituted pyridine ring. [] These compounds exhibited potent antimicrobial and antitubercular activities. []
  • Compound Description: This compound, upon reacting with hydrazine hydrate and benzylamine, yielded various derivatives including imidazo[1,2-a]pyrimidine-2,5-dione and substituted acetamide derivatives. []

Fluorine substituted 1,2,4-triazinones

  • Compound Description: These compounds, synthesized from 6-(2-amino-5-fluorophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one and 4-fluoro-N-(4-fluoro-2-(5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)phenyl)benzamide, were investigated for their anti-HIV-1 and CDK2 inhibitory activities. [] Several compounds showed promising dual activities against both targets. []

4-(2-Fluorophenyl)-6-(1H-indol-1-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

  • Compound Description: This compound features a pyrazolo[3,4-b]pyridine core with indole, phenyl, and fluorophenyl substituents. []

4-(3-chloro-2,5-dioxo-8-(trifluoromethyl)-1-((4-(trifluoromethyl)phenyl)amino)-1,6,7-triazaspiro[3,4]oct-7-en-6-yl)-N-(3-chloro-2-(1-((5-(phenyl)-1,3,4-oxadiazol-2-yl)methyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-4-oxoazet-idin-1-yl)benzamide

  • Compound Description: This complex molecule, synthesized from a series of reactions starting with ethyl 2-(4-(3-chloro-2,5-dioxo-8-(trifluoromethyl)-1-((4-(trifluoromethyl)phenyl)amino)-1,6.7-triazaspiro[3,4]oct-7-en-6-yl)benzamido)-4-oxoazetidin-2-yl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)acetate, contains a pyrazolone ring linked to an oxadiazole ring and further connected to a triazaspiro[3,4]octane ring system. []

3H,11H‐9‐Methyl‐3‐oxopyrano[2,3‐f]cinnolino[3,4‐c]pyrazole and its derivatives

  • Compound Description: This compound and its derivatives, synthesized from 6-aminocoumarins, were screened for antimicrobial activity and demonstrated significant antibacterial and antifungal properties. []

5-[5-Amino-3-(4-fluorophenyl)pyrazin-2-yl]-1-isopropylpyridine-2(1H)-one (ASP5854)

  • Compound Description: ASP5854 is a potent and selective dual antagonist of adenosine A1 and A2A receptors. [] It displays potential therapeutic benefits for Parkinson's disease and cognitive impairment. []

1,1′-(5-methyl-1-phenyl-1H-pyrazole-3,4-diyl)diethanone derivatives

  • Compound Description: These compounds were used as starting materials for synthesizing various bis-heterocyclic compounds, including bis(thioxopyridine), bis(pyrazolo[3,4-b]pyridine), bis(thieno[2,3-b]pyridine), bis(1,3,4-thiadiazole), and bis-thiophene derivatives. [] These derivatives were evaluated for their antimicrobial activity. []
  • Compound Description: This compound was used as a key intermediate to synthesize a series of new compounds, including Schiff's bases, hydrazides, thiosemicarbazides, and pyrazole derivatives, which were evaluated for their antimicrobial activity. []
  • Compound Description: These two series of compounds, derived from 3-(3-chloro-2-(3,4-dihydroxyphenyl)-4-oxoazetidin-1-yl)thiophene-2-carboxamide, were synthesized and characterized. [] Biological evaluations and docking studies were also conducted. []

2,9-Dimethyl-4H-oxazolo[5’,4’:4,5]pyrano[3,2-f]quinolin-4-one

  • Compound Description: This compound was synthesized through a multi-step process involving an iodine-catalyzed reaction, reduction, and condensation reactions, starting from 2-methyl-4H-chromeno[3,4-d]oxazol-4-one. [] Preliminary biological tests demonstrated significant anti-lipid peroxidation activity for this compound and its synthetic intermediates. []

2-(5-mercapto)-1,3-oxadiazol-2-ylmethyl-1,2,4-triazol-3-one derivatives

  • Compound Description: These compounds were synthesized from 2-[4-amino-3-(4-methylphenyl)-5-oxo-4,5- dihydro-1H-1,2,4-triazol-1-yl]acetohydrazide and evaluated for their antimicrobial activity. [] Most of the derivatives exhibited good to moderate activity against the tested bacterial strains, except for Candida tropicalis and Candida albicans. []

1,6,7,8-tetrahydro-1,8-dimethyl-5-[4-(2-methylimidazo [4,5-c]pyrid-1-yl)phenyl]-7-oxo-3-(3-pyridyl) pyrazolo[3,4-b][1,4]diazepine (UK-91,473)

  • Compound Description: UK-91,473 is a potent and long-acting platelet-activating factor (PAF) antagonist. [] It was significantly more potent in vivo (murine lethality) than the dihydropyridine PAF antagonist UK-74,505. []

Methyl [3-alkyl-2-(2,4-dioxo-3,4-dihydro-2H-quinazolin-1-yl)-acetamido] alkanoate derivatives (10-13a-f)

  • Compound Description: This series of compounds, synthesized from 3-substituted quinazoline-2,4-diones, incorporates an acetamido alkanoate group at the 1-position of the quinazolinone core. []

N-[4-(4-Chloro­phen­yl)-3-methyl-6-oxo-1-phenyl-4,5,6,7-tetra­hydro-1H-pyrazolo[3,4-b]pyridin-5-yl]benzamide

  • Compound Description: This compound, synthesized via a microwave-assisted reaction, comprises a pyrazolo[3,4-b]pyridine core with benzamide and chlorophenyl substituents. []

N-[[(5S)-3-[4-(2,6-dihydro-2-méthylpyrolo[3,4-c] pyrazol-5(4h)-yl)-3-fluorophényl]-2-oxo-5-oxazolidinyl]méthyl]acétamide

  • Compound Description: This compound represents a novel crystalline form of a pharmaceutically active ingredient. []

6-alkyl 11bH-quinazolino[3,4-a]quinazolin-13(12H)-ones

  • Compound Description: This class of compounds was synthesized via a copper-catalyzed sequential arylation and intramolecular annulation of 2-(2-bromophenyl)-2,3-dihydroquinazolin-4(1H)-ones with alkyl amidines. []

3-fluoro-N-(4-((3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methoxy)phenyl)benzamide (4d)

  • Compound Description: Compound 4d is a potent EGFR inhibitor with enhanced antiproliferative activity against tumor cells compared to Gefitinib. [] It induces apoptosis in MCF-7 cells and causes G2/M phase arrest. []

Properties

CAS Number

1171986-55-2

Product Name

2-(4-fluorophenyl)-N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)acetamide

IUPAC Name

2-(4-fluorophenyl)-N-(2-methyl-4-oxo-3-phenylquinazolin-6-yl)acetamide

Molecular Formula

C23H18FN3O2

Molecular Weight

387.414

InChI

InChI=1S/C23H18FN3O2/c1-15-25-21-12-11-18(26-22(28)13-16-7-9-17(24)10-8-16)14-20(21)23(29)27(15)19-5-3-2-4-6-19/h2-12,14H,13H2,1H3,(H,26,28)

InChI Key

MIYYSHDDBCVOCN-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=C(C=C2)NC(=O)CC3=CC=C(C=C3)F)C(=O)N1C4=CC=CC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.